
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTM is a thioamide derivative that contains a piperazine ring, a bromophenyl group, and a tosyl group. This compound has been synthesized using various methods and has shown potential in various fields of research, including medicinal chemistry and neuroscience.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis Applications
- Microwave-Assisted Synthesis : A study demonstrated the use of montmorillonite K-10 in acid catalysis under microwave heating for synthesizing thiobenzamides, including morpholin-4-yl(phenyl)methanethione, showing the effectiveness of acid catalysis in such reactions (Agnimonhan et al., 2014).
- Molecular Structures and Ligands : Another study reported the synthesis of 4-Bromophenyldi(3-methylindol-2-yl)methane and related compounds, highlighting their potential as bidentate and tridentate ligands in molecular structures (Mason et al., 2003).
Biological and Medicinal Applications
- Anticonvulsant Activity : Research on the synthesis and structure-activity relationships of various 3-aminopyrroles, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated significant anticonvulsant activity with minimal neurotoxicity, suggesting potential medicinal applications (Unverferth et al., 1998).
- Anti-Trypanosomal Activity : A study explored the synthesis of thiobenzamides and their derivatives, assessing their trypanocidal activity, which could be relevant for developing treatments against diseases like Chagas (Agnimonhan et al., 2012).
Chemical Characterization and Novel Compounds
- Synthesis of Novel Compounds : Research involving the synthesis of novel compounds like 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine underlines the diverse chemical applications and potential for discovering new molecules (Hai-tao, 2011).
Eigenschaften
IUPAC Name |
(3-bromophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-14-5-7-17(8-6-14)25(22,23)21-11-9-20(10-12-21)18(24)15-3-2-4-16(19)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDYAZUTNGXVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)
![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
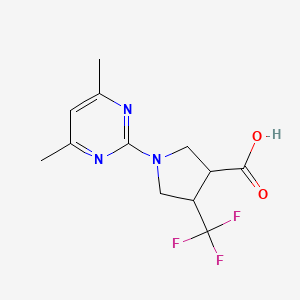
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)
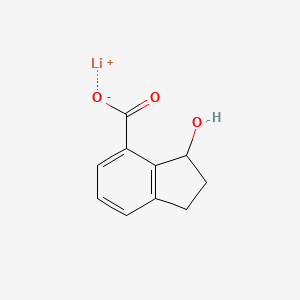
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)
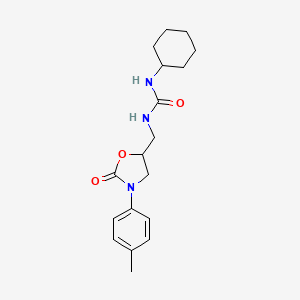
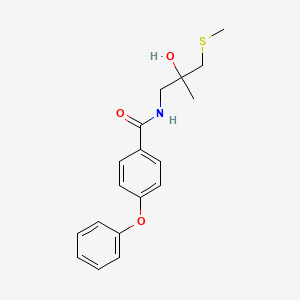
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
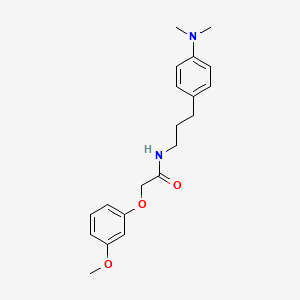
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
